O-(3-phenoxypropyl)hydroxylamine
Overview
Description
O-(3-phenoxypropyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-phenoxypropyl)hydroxylamine typically involves the reaction of hydroxylamine with 3-phenoxypropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 3-phenoxypropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: O-(3-phenoxypropyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(3-phenoxypropyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of N-heterocycles and other nitrogen-containing compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial agent. It has shown promise in inhibiting bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .
Industry: The compound is used in the production of various industrial chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism by which O-(3-phenoxypropyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition disrupts the production of deoxyribonucleotides, thereby hindering bacterial DNA synthesis and proliferation .
Comparison with Similar Compounds
Hydroxylamine (NH2OH): A simpler analogue with similar reactivity but lacking the 3-phenoxypropyl group.
O-(diphenylphosphinyl)hydroxylamine (DPPH): Another substituted hydroxylamine with different substituents and applications.
Hydroxylamine-O-sulfonic acid (HOSA): A related compound used as an electrophilic aminating agent.
Uniqueness: O-(3-phenoxypropyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its phenoxypropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
O-(3-phenoxypropyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-12-8-4-7-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPURQWACGYLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448732 | |
Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82703-22-8 | |
Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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